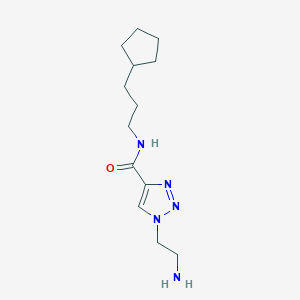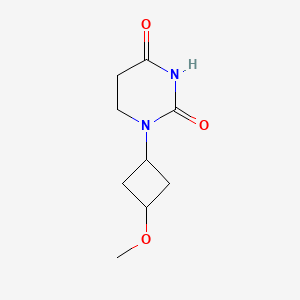
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound can inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory properties. Additionally, this compound can induce apoptosis in cancer cells and inhibit cancer cell growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, which may contribute to its potential in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neurological disorder treatments. Additionally, this compound is relatively easy to synthesize using various methods. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide. One direction is to further study the mechanism of action of this compound to better understand how it works and to identify potential targets for therapeutic interventions. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Future research could also explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
Synthesemethoden
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide can be synthesized using various methods. One method involves the reaction of 3-cyclopentylpropylamine with 1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting compound is then reacted with 2-bromoethylamine hydrobromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide has been studied for its potential in various scientific research applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in macrophages. Another study found that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c14-7-9-18-10-12(16-17-18)13(19)15-8-3-6-11-4-1-2-5-11/h10-11H,1-9,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZIEWLHWQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-(3-cyclopentylpropyl)triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)

![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)